5-(2,5-dimethyl-3-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid
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Overview
Description
5-(2,5-dimethyl-3-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid is a complex organic compound that features a pyrrole ring, a pyridine moiety, and a benzene dicarboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethyl-3-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine moiety, potentially converting it to a piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction could produce piperidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-(2,5-dimethyl-3-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Pyrazole derivatives: Noted for their anti-inflammatory and anticancer activities.
Pyridine derivatives: Widely used in pharmaceuticals for their diverse pharmacological effects.
Uniqueness
What sets 5-(2,5-dimethyl-3-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties .
Properties
Molecular Formula |
C21H18N4O5 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
5-[2,5-dimethyl-3-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C21H18N4O5/c1-12-6-17(11-23-24-19(26)14-4-3-5-22-10-14)13(2)25(12)18-8-15(20(27)28)7-16(9-18)21(29)30/h3-11H,1-2H3,(H,24,26)(H,27,28)(H,29,30)/b23-11+ |
InChI Key |
XDQKCAWQHDLFBJ-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C=NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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